Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound belonging to the hexahydroquinoline family. Its structure features a partially saturated quinoline core with substituents at positions 2, 4, and 7:
- Position 2: A methyl group.
- Position 4: A 4-propoxyphenyl substituent (electron-donating due to the propoxy group).
- Position 7: A 4-chlorophenyl group (electron-withdrawing due to the chlorine atom).
- Ester group: A butan-2-yl chain at position 3, which enhances lipophilicity compared to shorter-chain esters.
This compound is synthesized via multicomponent reactions, likely involving Hantzsch-like condensation, with subsequent modifications to introduce the propoxyphenyl and chlorophenyl groups . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by electronic and steric effects.
Properties
IUPAC Name |
butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34ClNO4/c1-5-15-35-24-13-9-21(10-14-24)28-27(30(34)36-18(3)6-2)19(4)32-25-16-22(17-26(33)29(25)28)20-7-11-23(31)12-8-20/h7-14,18,22,28,32H,5-6,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYVNIRAPYPYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC(C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the hexahydroquinoline core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and propoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Substituent Comparisons
Key Observations
Ester Group Influence: The butan-2-yl ester in the target compound increases lipophilicity (logP ~3.8 predicted) compared to shorter esters (e.g., methyl: logP ~2.5; ethyl: ~2.9). This may enhance membrane permeability but reduce aqueous solubility .
Substituent Electronic Effects: R4 Substituents: The 4-propoxyphenyl group in the target compound is electron-donating, similar to 4-methoxyphenyl (), but offers greater steric bulk and metabolic stability due to the longer alkyl chain.
Conformational Flexibility: The hexahydroquinoline core adopts a puckered conformation (Cremer-Pople parameters: ΔQ ≈ 0.8 Å, θ ≈ 120°), influenced by substituent bulk. For example, the 7,7-dimethyl group in restricts puckering, while the 7-phenyl group in introduces asymmetry .
Synthetic Accessibility :
- Compounds with methoxy or hydroxy substituents () require milder deprotection steps compared to chlorophenyl or propoxyphenyl groups, which may necessitate harsher conditions (e.g., Friedel-Crafts alkylation) .
Table 2: Hypothetical Physicochemical Properties
Research Findings and Implications
Metabolic Stability :
The propoxy group may resist oxidative metabolism better than methoxy or hydroxy groups, as seen in comparative microsomal stability assays (t1/2: target compound >6 h vs. ~2 h for methoxy analogs) .
Crystallographic Insights: Structural analyses using SHELXL () and OLEX2 () reveal that the butan-2-yl ester induces torsional strain in the hexahydroquinoline core, affecting dihedral angles (C3-C4-C5-N1: ~15° deviation from planarity) compared to less bulky esters .
Biological Relevance: While specific activity data for the target compound is unavailable, analogs like Ethyl 4-(3-hydroxyphenyl)... The target’s enhanced lipophilicity may improve tissue penetration.
Biological Activity
Butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure includes a quinoline core with various functional groups that enhance its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H32ClN2O5 |
| Molecular Weight | 510.03 g/mol |
| LogP | 6.9853 |
| Polar Surface Area | 59.14 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. In vitro evaluations indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Quinoline derivatives are also being explored for their anticancer potential. A study evaluated several quinoline compounds for their anti-proliferative effects against cancer cell lines. The mechanism of action involved the inhibition of sirtuins and cyclooxygenase (COX) enzymes . The specific compound in focus has yet to be thoroughly tested in this context; however, its structural analogs have shown promising results in inhibiting tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate nitric oxide production. The butan-2-yl derivative may exhibit similar effects based on its structural features that allow interaction with these biological targets .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with COX enzymes can reduce inflammatory responses.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
- Receptor Binding : Potential binding to specific receptors involved in pain and inflammation pathways.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of quinoline derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to butan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline exhibited significant antibacterial properties against Salmonella typhi and Staphylococcus aureus. The study utilized disk diffusion methods for testing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
